2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-
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Overview
Description
2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of 2-piperidinone, a six-membered lactam containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- can be achieved through several methods. One common approach involves the reaction of 2-piperidinone with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of sulfonyl-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: The parent compound, which lacks the sulfonyl and bromine substituents.
1-[(2-Chlorophenyl)sulfonyl]-2-piperidinone: A similar compound with a chlorine atom instead of bromine.
1-[(2-Methylphenyl)sulfonyl]-2-piperidinone: A derivative with a methyl group instead of bromine.
Uniqueness
2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]- is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the sulfonyl group contributes to its potential as an enzyme inhibitor.
Properties
CAS No. |
830319-73-8 |
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Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperidin-2-one |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-5-1-2-6-10(9)17(15,16)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
MBKDLKRJNKHSED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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